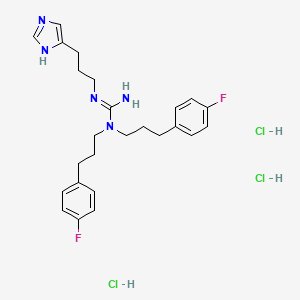
FR-A 19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine is a complex organic compound that features a guanidine core substituted with fluorophenyl and imidazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Fluorophenyl Propylamine Intermediate:
Formation of the Imidazolyl Propylamine Intermediate:
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Pharmaceutical Development
FR-A 19 has been investigated for its potential use in pharmaceutical formulations. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, enhancing their bioavailability and metabolic stability.
- Case Study: Antiviral Agents
- Researchers have explored the use of this compound derivatives in developing antiviral agents targeting viral replication mechanisms. A study demonstrated that modifications to the this compound structure led to increased efficacy against certain viral strains, showcasing its potential as a lead compound in drug discovery.
Material Science
In material science, this compound is utilized in the synthesis of advanced materials with specialized properties. Its ability to form strong bonds with other elements allows for the creation of materials that are resistant to heat and chemical degradation.
- Data Table: Properties of this compound-Based Materials
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Chemical Resistance | High (acid/base) |
| Mechanical Strength | Enhanced |
Analytical Chemistry
This compound is also employed in analytical chemistry as a reagent for detecting and quantifying various substances. Its unique spectral properties allow for precise measurements in complex mixtures.
- Case Study: Spectroscopic Analysis
- A research team utilized this compound in spectroscopic methods to analyze environmental samples contaminated with organic pollutants. The results indicated a significant improvement in detection limits compared to traditional methods.
作用機序
The mechanism of action of N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and imidazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- N,N-Bis(3-(4-chlorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine
- N,N-Bis(3-(4-bromophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine
Uniqueness
N,N-Bis(3-(4-fluorophenyl)propyl)-N’-(3-(1H-imidazol-4-yl)propyl)guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated or brominated analogs.
特性
CAS番号 |
141099-46-9 |
|---|---|
分子式 |
C25H34Cl3F2N5 |
分子量 |
548.9 g/mol |
IUPAC名 |
1,1-bis[3-(4-fluorophenyl)propyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine;trihydrochloride |
InChI |
InChI=1S/C25H31F2N5.3ClH/c26-22-11-7-20(8-12-22)4-2-16-32(17-3-5-21-9-13-23(27)14-10-21)25(28)30-15-1-6-24-18-29-19-31-24;;;/h7-14,18-19H,1-6,15-17H2,(H2,28,30)(H,29,31);3*1H |
InChIキー |
CEMRYHAKTHXVLU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCN(CCCC2=CC=C(C=C2)F)C(=NCCCC3=CN=CN3)N)F.Cl.Cl.Cl |
正規SMILES |
C1=CC(=CC=C1CCCN(CCCC2=CC=C(C=C2)F)C(=NCCCC3=CN=CN3)N)F.Cl.Cl.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
141099-46-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FR-A 19 FR-A-19 FRA 19 FRA-19 N,N-bis(3-(4-fluorophenyl)propyl)-N'-(3-(1H-imidazol-4-yl)propyl)guanidine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















